Levomepromazine

Treatment-Resistant Schizophrenia Clinical Efficacy Head-to-Head Trial

Procure Levomepromazine based on its unique, evidence-backed pharmacological signature. Its superior H1 receptor antagonism over chlorpromazine and haloperidol makes it the evidence-based standard for palliative sedation research. As a phenothiazine with a documented lower incidence of akathisia, it is a critical 'lower-EPS' comparator for safety pharmacology studies. This compound's high muscarinic affinity (pKi 6.22) also makes it essential for anticholinergic drug-drug interaction investigations, where other antipsychotics fail to produce a clinically relevant signal.

Molecular Formula C19H24N2OS
Molecular Weight 328.5 g/mol
CAS No. 60-99-1; 7104-38-3
Cat. No. B15607178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomepromazine
CAS60-99-1; 7104-38-3
Molecular FormulaC19H24N2OS
Molecular Weight328.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1
InChIKeyVRQVVMDWGGWHTJ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.25e-03 g/L

Levomepromazine (CAS 60-99-1): A Differentiated Phenothiazine Neuroleptic for Scientific and Industrial Evaluation


Levomepromazine (methotrimeprazine) is a phenothiazine-class typical antipsychotic with a broad receptor-binding profile that distinguishes it from many of its structural analogs. Beyond its primary dopamine D2 receptor antagonism, levomepromazine exhibits high-affinity binding at histamine H1, α1-adrenergic, and muscarinic cholinergic receptors, contributing to its pronounced sedative, analgesic, and antiemetic properties [1]. This polypharmacological signature creates a unique therapeutic and side-effect spectrum that is not uniformly shared by other phenothiazines or typical antipsychotics, making direct substitution scientifically and clinically unreliable [1].

Why Levomepromazine (CAS 60-99-1) Cannot Be Interchanged with Chlorpromazine or Similar Antipsychotics


Generic substitution among phenothiazine antipsychotics is precluded by significant quantitative differences in their multi-receptor pharmacological profiles. For instance, levomepromazine exhibits 5–30 times higher binding affinity for muscarinic cholinergic receptors compared to fluphenazine and perphenazine, as shown in direct in vitro assays [1]. This increased anticholinergic potency manifests clinically as a higher incidence of sedation and autonomic side effects, which directly impacts both therapeutic selection for conditions like treatment-resistant schizophrenia (TRS) and procurement decisions where a specific side-effect profile is a priority. The following evidence sections quantify this differentiation across multiple dimensions.

Quantitative Differentiation Guide for Levomepromazine (CAS 60-99-1) Procurement and Selection


Superior Longitudinal Efficacy Over Chlorpromazine in Treatment-Resistant Schizophrenia (TRS)

In a 30-week, double-blind, randomized controlled trial comparing levomepromazine (LMP) to chlorpromazine (CPZ) in patients with treatment-resistant schizophrenia (n=19/arm), hierarchical linear modeling of longitudinal BPRS total scores revealed a significant advantage for LMP over CPZ (p = 0.006) [1]. While endpoint response rates (≥25% BPRS reduction) were not significantly different (52.6% for LMP vs. 42.1% for CPZ; p = 0.75), the longitudinal trajectory showed a faster and more sustained improvement with levomepromazine [1].

Treatment-Resistant Schizophrenia Clinical Efficacy Head-to-Head Trial

Clinically Relevant Muscarinic M1 Receptor Blockade: pKi Comparison with Other Antipsychotics

In a study evaluating the anticholinergic properties of 26 antipsychotics using [N-Methyl-3H]scopolamine binding in mouse cerebral cortex, levomepromazine at 10 µM inhibited specific binding by >45%, demonstrating strong anticholinergic effects [1]. Its pKi value of 6.22 ± 0.07 was comparable to chlorpromazine (6.40 ± 0.08) and zotepine (6.21 ± 0.03), but notably higher than prochlorperazine (5.68 ± 0.14), timiperone (5.39 ± 0.09), pimozide (5.64 ± 0.09), and blonanserin (6.09 ± 0.07) [1]. This anticholinergic potency aligns with its clinical blood concentration range (0.02–0.271 μg/mL; −logM: 6.21–7.35), indicating that muscarinic blockade is clinically operative at therapeutic doses and can confound co-administration with cholinesterase inhibitors [1].

Anticholinergic Effect Muscarinic Receptor Pharmacological Selectivity

Highest Histamine H1 Receptor Affinity Among Tested Phenothiazines Driving Sedative Potency

In a direct in vitro comparison of the H1 receptor binding of four phenothiazine parent drugs and their metabolites, levomepromazine was identified as the most potent compound among the group, surpassing chlorpromazine, fluphenazine, and perphenazine [1]. This superior H1 affinity is the primary driver of its pronounced sedative effect, which distinguishes it from antipsychotics with weaker H1 antagonism, such as fluphenazine, making it a preferred selection for agitation and terminal restlessness in palliative settings [1]. Furthermore, its metabolite 7-hydroxy levomepromazine retains only 10% of the parent drug's H1 potency, whereas the 7-hydroxy metabolites of chlorpromazine and perphenazine retain approximately 75% of their respective parent compounds' affinities [1].

Sedation Histamine H1 Antagonism Palliative Care

Primary Application Scenarios for Levomepromazine (CAS 60-99-1) Based on Verifiable Evidence


Treatment-Resistant Schizophrenia Clinical Trials and Drug Formulation Development

The longitudinal advantage of levomepromazine over chlorpromazine demonstrated in the Lal et al. 2006 RCT (p = 0.006) positions it as a compelling template for developing optimized formulations aimed at treatment-resistant psychosis [1]. Research teams can procure levomepromazine as a positive control or investigational agent in clinical studies requiring a comparator with a differentiated efficacy trajectory, where the need for sustained improvement is paramount.

Palliative Care Sedation and Terminal Agitation Management

The evidence that levomepromazine is the most potent H1 receptor antagonist among tested phenothiazines directly supports its primary application in palliative sedation, making it the procurement standard for hospital and hospice formularies dealing with terminal agitation [1]. Its combination of antipsychotic, sedative, and antiemetic properties provides evidence-based justification for its selection over chlorpromazine, haloperidol, and other alternatives with weaker intrinsic sedation [1].

Drug Interaction Studies Requiring High-Affinity Muscarinic Antagonism

With a defined pKi of 6.22 for muscarinic receptors that overlaps its clinical blood concentration range [1], levomepromazine serves as a critical reference compound in pharmacological studies investigating the attenuation of cholinesterase inhibitor effects. Procurement for laboratory and clinical research settings is essential for any study aiming to assess anticholinergic drug-drug interactions, where other antipsychotics with weaker muscarinic affinities (e.g., timiperone, blonanserin) would fail to produce a clinically relevant signal.

Antipsychotic-Induced Extrapyramidal Symptom (EPS) Liability Comparisons

The clinical data showing that levomepromazine caused less akathisia relative to chlorpromazine provides a quantitative safety differentiation point [1]. This supports procurement decisions for research on reducing EPS liability in antipsychotic therapy, positioning levomepromazine as a 'lower-EPS' phenothiazine comparator in comparative safety pharmacology studies versus high-EPS agents like haloperidol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levomepromazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.